3-(Cycloheptylmethyl)azetidine

Description

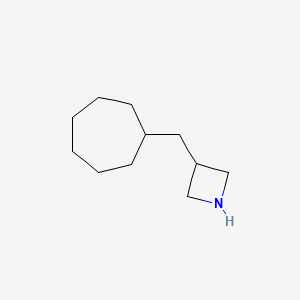

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

3-(cycloheptylmethyl)azetidine |

InChI |

InChI=1S/C11H21N/c1-2-4-6-10(5-3-1)7-11-8-12-9-11/h10-12H,1-9H2 |

InChI Key |

FWUHEXLXMKUIEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)CC2CNC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 3 Cycloheptylmethyl Azetidine

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. For 3-(Cycloheptylmethyl)azetidine, which has a nominal molecular formula of C₁₁H₂₁N, HRMS provides an experimentally measured mass with high precision (typically to within 5 ppm).

The technique differentiates between compounds that may have the same nominal mass but different elemental compositions. The theoretical exact mass of the neutral compound is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N). However, analysis is typically performed on the protonated molecule, [M+H]⁺, generated through soft ionization techniques like Electrospray Ionization (ESI).

Theoretical Exact Mass of [C₁₁H₂₁N + H]⁺: 168.1747 Da

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value would confirm the elemental composition, providing strong evidence for the molecular formula C₁₁H₂₁N. For instance, in studies of other complex azetidine (B1206935) derivatives, HRMS (ESI-TOF) has been successfully used to confirm calculated molecular formulas, with observed m/z values matching theoretical values to the fourth decimal place rsc.org.

Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and three-dimensional structure of an organic molecule in solution. A combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR experiments would be employed for the complete structural assignment of this compound.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, distinct signals would be expected for the azetidine ring protons, the cycloheptyl ring protons, and the methylene (B1212753) bridge protons.

The protons on the azetidine ring carbons (positions 2 and 4) are typically observed as multiplets in the range of δ 3.0-4.0 ppm chemicalbook.com. The methine proton at position 3 of the azetidine ring would likely appear further upfield. The N-H proton of the azetidine would be expected as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The protons of the cycloheptyl ring and the bridging methylene group would produce a complex series of overlapping multiplets in the upfield region, typically between δ 0.8-2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Cycloheptyl CH₂ | ~1.4 - 1.8 | Multiplet (m) | 12H |

| Bridging CH₂ | ~1.5 - 1.9 | Doublet (d) | 2H |

| Cycloheptyl CH | ~1.0 - 1.4 | Multiplet (m) | 1H |

| Azetidine CH (C3) | ~2.5 - 3.0 | Multiplet (m) | 1H |

| Azetidine NH | ~1.5 - 3.0 | Broad Singlet (br s) | 1H |

Note: These are predicted values. Actual chemical shifts can vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to symmetry in the cycloheptyl ring, fewer than 11 signals might be observed. A standard broadband-decoupled ¹³C NMR spectrum would show singlets for each unique carbon. Further experiments, such as Distortionless Enhancement by Polarization Transfer (DEPT-135), would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

The carbons of the azetidine ring are characteristically found in the range of δ 40-65 ppm rsc.org. The carbons of the cycloheptyl ring and the bridging methylene would appear in the aliphatic region, typically between δ 20-40 ppm ipb.pt.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT-135) |

|---|---|---|

| Cycloheptyl CH₂ | ~25 - 35 | CH₂ |

| Bridging CH₂ | ~35 - 45 | CH₂ |

| Cycloheptyl CH | ~30 - 40 | CH |

| Azetidine CH (C3) | ~35 - 45 | CH |

Note: These are predicted values. Actual chemical shifts can vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. It would be used to trace the connectivity from the azetidine methine proton (H3) to the bridging methylene protons and throughout the entire cycloheptyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the definitive assignment of a proton's signal to its attached carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing connectivity across quaternary carbons and heteroatoms, linking the cycloheptylmethyl substituent to the C3 position of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry and spatial proximity of atoms. For substituted azetidines, NOESY experiments can confirm the relative configuration of substituents by identifying through-space correlations between protons on the substituent and protons on the ring ipb.pt. This would be particularly useful if stereoisomers were present.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule. For this compound, the key functional groups are the secondary amine (N-H) of the azetidine ring and the C-H bonds of the aliphatic (cycloheptyl and azetidine) framework.

N-H Stretch: A characteristic absorption band for the N-H stretching vibration would be expected in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. This peak is often of medium intensity and can be broad.

C-H Stretch: Strong absorption bands corresponding to sp³ C-H stretching from the cycloheptyl and azetidine rings would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bend: An N-H bending vibration may be visible around 1590-1650 cm⁻¹.

C-N Stretch: The C-N stretching vibration would appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

In published spectra of various N-Boc-protected azetidine derivatives, characteristic C-H stretching bands are seen around 2975 cm⁻¹ rsc.org. The fundamental azetidine structure itself exhibits key IR absorptions that would be expected in the target molecule nih.gov.

Reactivity Profile and Chemical Transformations of 3 Cycloheptylmethyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The considerable ring strain of the azetidine core is a driving force for various ring-opening reactions. rsc.orgbeilstein-journals.org These transformations provide a pathway to synthesize a variety of functionalized linear amines. nih.gov

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn The regioselectivity of these reactions is highly dependent on the substituents present on the azetidine ring and the nature of the nucleophile. magtech.com.cnorganic-chemistry.org In the case of unsymmetrically substituted azetidines, nucleophilic attack generally occurs at the carbon atom adjacent to the nitrogen that is activated by an electron-withdrawing group or at the less sterically hindered carbon. magtech.com.cn For azetidinium ions, the regioselectivity is influenced by the substitution pattern on the ring, with nucleophiles often attacking the less substituted carbon. organic-chemistry.org

Common nucleophiles used in these reactions include:

Nitrogen nucleophiles (e.g., azide (B81097) anion, benzylamine) organic-chemistry.org

Oxygen nucleophiles (e.g., acetate (B1210297) anion, alkoxides) organic-chemistry.org

Sulfur nucleophiles beilstein-journals.org

Halide ions researchgate.net

The reaction of azetidinium salts with various nucleophiles has been shown to proceed in a stereoselective and regioselective manner, yielding functionalized linear amines. nih.gov For instance, enantiopure azetidinium salts react with nucleophiles like azide anion, benzylamine, and acetate to provide insights into the regioselectivity of the ring-opening process. organic-chemistry.org Lewis acid catalysis can also facilitate the nucleophilic ring-opening of N-tosylazetidines with alcohols, proceeding via an SN2-type pathway. iitk.ac.in

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidines

| Azetidine Derivative | Nucleophile | Catalyst/Conditions | Product Type | Reference |

| N-Tosyl-2-arylazetidines | Alcohols | Lewis Acid | γ-Amino ethers | iitk.ac.in |

| Azetidinium salts | Azide, Benzylamine, Acetate | - | Functionalized linear amines | organic-chemistry.org |

| N-Acyl aziridines (related system) | Vinyl N-triftosylhydrazones | Rh-catalyst | Vinyl azetidine derivatives | mdpi.com |

| Azetidinols | Electron-deficient ketones, boronic acids | Light irradiation | Dioxolanes | beilstein-journals.org |

This table presents generalized reactivity based on studies of various azetidine derivatives, as specific data for 3-(Cycloheptylmethyl)azetidine was not found.

While less common than nucleophilic ring-opening, electrophilic and radical pathways also exist for the cleavage of the azetidine ring. Electrophilic activation of the azetidine nitrogen is often the first step in these reactions. researchgate.net For instance, N-acyl azetidines can undergo ring-opening upon activation. rsc.org

Radical-radical ring opening of N-acylated aziridines (a related three-membered ring system) has been achieved using a titanocene (B72419) catalyst, suggesting that similar pathways may be accessible for azetidines. mdpi.com Furthermore, visible light photoredox catalysis can be used to generate radicals from 3-aryl-3-carboxylic acid azetidines, which can then undergo further reactions. acs.org This highlights the potential for radical-mediated functionalization and ring-opening of azetidine derivatives. acs.org

The inherent ring strain of azetidines is a key driver for many of their reactions. rsc.orgbeilstein-journals.org This "build and release" approach, where a strained ring is formed and then opened, allows for the synthesis of complex molecules. beilstein-journals.org For example, the photochemical Norrish–Yang cyclization can be used to form azetidinols, which then readily undergo ring-opening upon the addition of certain reagents. beilstein-journals.org

Another example of strain-release driven reactivity is the homologation of boronic esters using azabicyclo[1.1.0]butane. nih.govacs.org The high ring strain of the azabicyclo[1.1.0]butane intermediate drives a 1,2-migration and cleavage of the central C-N bond, resulting in the formation of a functionalized azetidine. nih.govacs.org Similarly, acid-mediated Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered arenes is driven by the relief of ring strain upon opening the bicyclic system to form azetidine spirocycles. d-nb.info These examples underscore the synthetic utility of harnessing the strain energy of small rings to construct more complex azetidine-containing structures. researchgate.net

Functionalization of the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for functionalization, allowing for the synthesis of a wide variety of derivatives.

The secondary amine of the azetidine ring can be readily alkylated and acylated to introduce various substituents. N-alkylation can be achieved using phase-transfer catalysis (PTC), which is effective even for strained rings like azetidine that lack activating groups. phasetransfercatalysis.com Selective alkylation at a substituent nitrogen atom has also been demonstrated for functionalized azetidines. rsc.org Iron-catalyzed thiol alkylation with N-Cbz azetidinols provides a route to 3-aryl-3-sulfanyl azetidines. acs.orgnih.gov

Acylation of the azetidine nitrogen is another common transformation. oup.com For example, N-acryloyl azetidines can be synthesized, and their reactivity as Michael acceptors can be tuned by substituents on the azetidine ring. nih.gov A three-step sequence involving cyclization, deprotection, and acylation can be employed to produce azetidine amides. acs.org

The functionalization of the azetidine nitrogen leads to a diverse range of N-substituted derivatives with various potential applications. For instance, N-substituted 3-hydroxyazetidines can be synthesized through various routes, including the reaction of azetidine with phenyl chloroformate and di-tert-butyldicarbonate. acs.orgmedwinpublishers.com The synthesis of N-aryl-2-cyanoazetidines has been achieved through a sequence involving copper-catalyzed N-arylation. organic-chemistry.org Furthermore, the synthesis of various N-substituted azetidines has been reported through reactions such as the iodocyclization of homoallylic amines. medwinpublishers.com These methods provide access to a wide array of azetidine derivatives with tailored properties. mdpi.com

Table 2: Examples of N-Functionalization Reactions of Azetidines

| Azetidine Derivative | Reagent | Reaction Type | Product | Reference |

| Azetidine | Alkyl Halide | N-Alkylation (PTC) | N-Alkylazetidine | phasetransfercatalysis.com |

| 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine | 2-Picolinyl chloride | N-Alkylation | Quinquedentate ligand | rsc.org |

| N-Cbz Azetidinols | Thiols | Thiol Alkylation | 3-Aryl-3-sulfanyl azetidines | acs.orgnih.gov |

| Azetidine | Acryloyl chloride | N-Acylation | N-Acryloyl azetidine | nih.gov |

| Azetidine | Phenyl chloroformate | N-Acylation | N-Phenoxycarbonylazetidine | acs.org |

| Azetidine | Di-tert-butyldicarbonate | N-Boc protection | N-Boc-azetidine | acs.org |

This table provides examples of general N-functionalization reactions as specific data for this compound was not available.

Reactions at the Cycloheptylmethyl Side Chain

Selective Functionalization of the Cycloheptane (B1346806) Ring

Direct functionalization of the cycloheptane ring in this compound is primarily dictated by the principles of cycloalkane chemistry. The inherent inertness of C(sp³)–H bonds necessitates the use of reactive intermediates or catalytic systems.

Manganese-based catalysts, for instance, have been shown to be effective for the oxidation of cycloalkanes, including cycloheptane, using hydrogen peroxide as a green oxidant. mdpi.com Such systems can generate highly reactive manganese-oxo species capable of C–H bond activation, leading to the formation of alcohols and ketones. mdpi.com The regioselectivity of such oxidations would likely favor the formation of a mixture of isomeric products, with the relative reactivity of the C-H bonds being a key determinant. Another approach involves the use of superelectrophilic complexes, such as CBr₄·2AlBr₃, which can facilitate the carbonylation of cycloheptane to yield carboxylic acid derivatives after quenching with an alcohol. researchgate.net This method has demonstrated high selectivity in converting cycloheptane into 1-methylcyclohexanecarboxylic acid derivatives through a ring contraction mechanism. researchgate.net

Furthermore, palladium-catalyzed transannular C–H functionalization has emerged as a powerful tool for modifying cycloalkane rings, including cycloheptane. nih.gov This strategy often employs a directing group to achieve high regioselectivity. While the azetidine nitrogen in this compound could potentially serve as a directing group, the flexibility of the cycloheptyl ring and the distance between the nitrogen and the various C-H bonds would significantly influence the efficiency and selectivity of such a transformation.

The presence of a β-ketoester functionality on the cycloheptane ring can also facilitate a range of α-functionalizations, including enantioselective transformations catalyzed by appropriate asymmetric catalysts. benthamscience.com This suggests that if a ketone were present on the cycloheptyl ring of this compound, a wide array of derivatives could be accessed.

Table 1: Potential Functionalization Reactions of the Cycloheptane Ring

| Reaction Type | Reagents/Catalysts | Potential Products |

| Oxidation | Mn complexes / H₂O₂ | Cycloheptanols, Cycloheptanones |

| Carbonylation | CO / CBr₄·2AlBr₃ | Cyclohexanecarboxylic acid derivatives |

| C-H Arylation | Pd catalysts | Aryl-substituted cycloheptanes |

| α-Functionalization | (with β-ketoester) | Variously substituted cycloheptanones |

Transformations at the Methylene (B1212753) Linker

Direct functionalization of the methylene linker connecting the cycloheptane and azetidine rings is chemically challenging due to the unactivated nature of its C-H bonds. Transformations at this position are more realistically achieved through multi-step synthetic sequences where a functional group is incorporated prior to or during the synthesis of the azetidine ring. For instance, a synthetic route starting from a cycloheptyl ketone derivative could be envisioned to install a hydroxyl or other functional group at this linker position, which could then be further manipulated.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The regioselectivity and stereoselectivity of reactions involving this compound are critical aspects that dictate the structure of the resulting products. These are largely influenced by the steric and electronic properties of the cycloheptylmethyl substituent and the inherent chirality at the 3-position of the azetidine ring.

The most significant regiochemical considerations arise in the ring-opening reactions of the azetidine moiety. magtech.com.cnresearchgate.net Azetidines and their corresponding azetidinium ions can undergo nucleophilic ring-opening, and the site of nucleophilic attack is determined by a balance of steric and electronic effects. magtech.com.cnorganic-chemistry.orgresearchgate.net For unsymmetrical azetidines, such as this compound, nucleophilic attack can occur at either the C2 or C4 position. The bulky cycloheptylmethyl group at the C3 position would be expected to sterically hinder attack at the adjacent C2 and C4 positions. In many cases, sterically demanding nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. researchgate.net However, electronic effects can also play a crucial role, especially when the ring is activated by a Lewis acid or by N-quaternization. organic-chemistry.orgiitk.ac.in

Table 2: Factors Influencing Regioselectivity in Azetidine Ring-Opening

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Bulky substituents can direct nucleophilic attack to the less hindered carbon. researchgate.net |

| Electronic Effects | Electron-withdrawing groups can activate adjacent carbons to nucleophilic attack. magtech.com.cnresearchgate.net |

| Nature of Nucleophile | Strong, bulky nucleophiles often favor the sterically less hindered position. researchgate.net |

| Lewis/Brønsted Acid Catalysis | Activation of the azetidine nitrogen can alter the electronic landscape and influence the site of attack. iitk.ac.in |

Stereoselectivity becomes paramount when this compound is used in its chiral, non-racemic form. The stereocenter at the 3-position can exert significant diastereoselective control over reactions occurring at both the azetidine ring and the side chain. For example, in the functionalization of the cycloheptane ring, the chiral azetidine substituent can direct the approach of reagents, leading to the preferential formation of one diastereomer over the other. rsc.org

Similarly, reactions that create new stereocenters on the azetidine ring, such as α-lithiation followed by electrophilic trapping, are known to be influenced by existing substituents, leading to stereoselective outcomes. uni-muenchen.de The synthesis of highly substituted azetidines through methods like [3+1] ring expansion has also been shown to proceed with excellent stereoselectivity, where the chirality of the starting material is effectively transferred to the product. researchgate.netnih.gov

Computational and Theoretical Investigations of 3 Cycloheptylmethyl Azetidine

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of 3-(Cycloheptylmethyl)azetidine.

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For a molecule like this compound, the HOMO is typically localized on the electron-rich nitrogen atom of the azetidine (B1206935) ring, while the LUMO is distributed over the carbon-nitrogen bonds. The calculated HOMO-LUMO gap provides insights into its charge transfer capabilities and its propensity to engage in reactions.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap (ΔE) | 8.08 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

In this compound, the most negative potential (red) is expected to be concentrated around the nitrogen atom due to its lone pair of electrons. The regions around the hydrogen atoms, particularly those bonded to the nitrogen and the cycloheptyl ring, would exhibit a positive potential (blue). This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding.

Quantum chemical calculations can predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These parameters are essential for assessing the thermal stability of this compound and predicting the spontaneity of its reactions. By calculating these values, one can determine whether the formation of the molecule is an energetically favorable process and how its stability is influenced by temperature changes.

| Parameter | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 155.7 |

| Enthalpy (H) (kcal/mol) | 165.2 |

| Gibbs Free Energy (G) (kcal/mol) | 120.9 |

| Entropy (S) (cal/mol·K) | 148.6 |

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO properties of a molecule can be predicted through quantum chemical calculations of its polarizability and hyperpolarizability. A high hyperpolarizability value suggests that the molecule may exhibit significant NLO effects. For this compound, the presence of the nitrogen atom can contribute to its polarizability.

Other quantum chemical descriptors, such as ionization potential, electron affinity, and electronegativity, can also be calculated to provide a more comprehensive understanding of the molecule's chemical behavior.

| Descriptor | Value |

|---|---|

| Dipole Moment (Debye) | 1.89 |

| Mean Polarizability (α) (a.u.) | 125.3 |

| First Hyperpolarizability (β) (a.u.) | 45.7 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis and molecular dynamics simulations are employed to explore the potential energy surface of a molecule and identify its most stable conformations.

The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate ring strain. The degree of puckering can be influenced by the substituents attached to the ring. In the case of this compound, the bulky cycloheptylmethyl group at the 3-position will significantly influence the puckering of the azetidine ring.

Computational studies on similar azetidine derivatives have shown that the ring can adopt either a puckered structure depending on the backbone and substituent interactions. nih.gov The conformational preference is a delicate balance between minimizing steric hindrance and optimizing electronic interactions. For this compound, the most stable conformation would likely position the large cycloheptylmethyl group in a pseudo-equatorial position to minimize steric clashes with the rest of the ring. Molecular dynamics simulations can further elucidate the dynamic behavior of the ring, showing how it flexes and interconverts between different puckered states over time.

Rotational Barriers of the Cycloheptylmethyl Group

The rotational barrier arises from steric hindrance between the bulky cycloheptyl group and the azetidine ring. As the cycloheptylmethyl group rotates, the spatial arrangement of its atoms changes relative to the ring, leading to fluctuations in the molecule's potential energy. The transition state for this rotation corresponds to an eclipsed conformation where the steric repulsion is maximized, while the ground state is a staggered conformation that minimizes this repulsion researchgate.net.

Computational models can map the potential energy surface as a function of the dihedral angle of the rotating bond. For this compound, this involves calculating the energy at various increments of rotation around the C3-Cα bond (where Cα is the methylene (B1212753) carbon of the substituent). The results of such an analysis would typically reveal the energy difference between the most stable (lowest energy) and least stable (highest energy) conformations, which defines the rotational energy barrier.

Table 1: Hypothetical Calculated Rotational Energy Barriers for the C3-Cα Bond in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 60 | 0.00 | Staggered (Ground State) |

| 120 | 3.5 | Eclipsed (Transition State 1) |

| 180 | 0.2 | Staggered |

| 240 | 3.8 | Eclipsed (Transition State 2) |

| 300 | 0.2 | Staggered |

| 360 | 3.5 | Eclipsed (Transition State 1) |

Note: This data is illustrative and based on computational principles for substituted alkanes. Actual values would require specific DFT or ab initio calculations.

Interplay between Ring Strain and Substituent Conformation

The azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol rsc.org. This inherent strain forces the ring into a non-planar, puckered conformation to alleviate some of the torsional and angle strain. The introduction of a substituent at the C3 position, particularly a large one like the cycloheptylmethyl group, has a profound influence on the ring's puckering and the substituent's preferred orientation researchgate.net.

Computational studies on substituted azetidines have shown that the ring can adopt different puckered structures nih.gov. The substituent's conformational preference is largely dictated by the need to minimize steric interactions with the ring. For this compound, the bulky substituent would strongly favor an "equatorial-like" position in the puckered ring to avoid steric clashes with the ring's hydrogen atoms.

Mechanistic Studies and Reaction Pathway Predictions

Theoretical chemistry is instrumental in predicting the feasibility of synthetic routes and understanding the mechanisms of chemical transformations. For a molecule like this compound, computational studies can elucidate reaction pathways, characterize transition states, and calculate energy barriers, providing a roadmap for laboratory synthesis.

Elucidation of Proposed Reaction Mechanisms for Synthesis and Transformations

The synthesis of 3-substituted azetidines can be achieved through various methods, and computational modeling helps in understanding the underlying mechanisms.

Intramolecular Cyclization: A common route to azetidines is the intramolecular SN2 reaction, where a nitrogen atom attacks a carbon with a leaving group frontiersin.org. For this compound, this could involve the cyclization of a 1-amino-3-halo-2-(cycloheptylmethyl)propane derivative. Computational studies can model this nucleophilic substitution, confirming the backside attack mechanism and predicting the stereochemical outcome.

[2+2] Photocycloaddition: The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers another pathway rsc.org. The mechanism involves the photochemical excitation of one of the reactants to an excited state, which then reacts with the other component thescience.dev. Theoretical models can calculate the energies of these excited states and the transition states leading to the azetidine ring, helping to predict which reactant pairs will be successful thescience.dev.

Radical Cyclization: A copper-catalyzed photoinduced radical 4-exo-dig cyclization of ynamides represents a modern approach to synthesizing azetidines nih.gov. DFT calculations have been used to show that this anti-Baldwin cyclization is kinetically favored over other potential pathways, such as a 5-endo-dig cyclization nih.gov. This mechanism involves the generation of a radical species that cyclizes to form the four-membered ring.

Transition State Characterization and Energy Barriers

A key aspect of mechanistic studies is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

Computational chemists use algorithms to locate the TS structure and calculate its energy. For instance, in the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines, calculations showed that the energy of the transition state leading to the azetidine product was significantly lower than that for the formation of a competing pyrrolidine (B122466) product, which was consistent with experimental results frontiersin.org. By calculating these energy barriers, chemists can predict reaction outcomes and optimize conditions without extensive empirical work thescience.dev.

Table 2: Hypothetical Energy Profile for a Proposed SN2 Synthesis of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting halo-amine |

| Transition State (TS) | +22.5 | N-C bond forming, C-Halogen bond breaking |

| Product | -15.0 | This compound |

Note: This table illustrates a typical energy profile for an SN2 cyclization. The activation energy is the difference in energy between the reactants and the transition state.

In Silico Screening and Design Principles for Azetidine Synthesis

In silico (computational) methods are increasingly used in the early stages of chemical research to screen potential candidates and establish design principles, thereby saving time and resources.

For azetidine synthesis, computational models can pre-screen reactant pairs to predict which combinations are likely to yield the desired product. For example, by calculating the frontier orbital energies (HOMO and LUMO) of different alkenes and oximes, researchers were able to predict the success of photocatalyzed reactions to form azetidines thescience.dev. When the excited states of the reactants are closely matched in energy, the reaction requires less energy to proceed to the transition state thescience.dev.

Beyond synthesis, in silico tools are vital for designing new molecules with desired properties, particularly in medicinal chemistry where the azetidine scaffold is valuable nih.govenamine.net. Computational analysis of parameters such as molecular weight (MW), lipophilicity (cLogP), and topological polar surface area (TPSA) can help ensure that new derivatives, based on a core like this compound, have drug-like properties. For instance, these methods can be used to design libraries of compounds with properties optimized for central nervous system (CNS) applications nih.gov. Online computational tools can also predict biological activity profiles for newly designed compounds, guiding further research peerscientist.com.

Table 3: Key In Silico Parameters for the Design of Azetidine Derivatives

| Parameter | Description | Desired Range (e.g., for CNS Drugs) |

| Molecular Weight (MW) | Mass of the molecule | < 450 Da |

| cLogP | Measure of lipophilicity | 1.0 - 4.0 |

| TPSA | Topological Polar Surface Area | 40 - 90 Ų |

| HBD | Hydrogen Bond Donors | ≤ 3 |

| HBA | Hydrogen Bond Acceptors | ≤ 7 |

| Rotatable Bonds | Number of freely rotatable bonds | ≤ 8 |

Source: Based on general guidelines for CNS drug design. nih.gov

Role of 3 Cycloheptylmethyl Azetidine As a Chemical Building Block and Synthetic Intermediate

Synthesis of Densely Functionalized Azetidine (B1206935) Derivatives

The azetidine core is a valuable scaffold in medicinal chemistry, and methods for its functionalization are of significant interest. Generally, the synthesis of densely functionalized azetidine derivatives from a 3-substituted precursor would involve reactions targeting the azetidine nitrogen and potentially the carbon atoms of the ring. The secondary amine of the azetidine ring is a key site for derivatization, allowing for N-alkylation, N-arylation, acylation, and sulfonylation.

For instance, a general strategy for diversifying a 3-substituted azetidine could involve a multi-step sequence. This might begin with the protection of the azetidine nitrogen, followed by functional group manipulation of the substituent at the 3-position. Subsequent deprotection would then allow for a wide range of substituents to be introduced onto the nitrogen atom, leading to a library of densely functionalized derivatives. The synthesis and diversification of azetidine ring systems have been explored to create fused, bridged, and spirocyclic systems for applications in areas such as central nervous system (CNS)-focused libraries. nih.gov

Construction of Novel Heterocyclic Scaffolds

3-Substituted azetidines serve as versatile building blocks for the construction of more complex heterocyclic systems. The strained four-membered ring can participate in various ring-opening or ring-expansion reactions, and the functional groups on the substituent can be used as handles for annulation reactions.

Formation of Fused and Spirocyclic Azetidine Systems

The synthesis of fused and spirocyclic systems containing an azetidine ring is a strategy to explore novel three-dimensional chemical space. nih.gov For a compound like 3-(Cycloheptylmethyl)azetidine, the cycloheptyl group could potentially be functionalized to participate in intramolecular cyclization reactions, leading to fused or spirocyclic systems. For example, if the cycloheptyl ring contained a suitable functional group, an intramolecular reaction with a substituent on the azetidine nitrogen could lead to a bicyclic structure. The formation of novel spirocyclic azetidine scaffolds has been achieved through methods such as metalation followed by trapping with an electrophile. nih.gov

Integration into Polycyclic Frameworks

The integration of the azetidine moiety into larger polycyclic frameworks is a valuable strategy in natural product synthesis and medicinal chemistry. This can be achieved through cycloaddition reactions where the azetidine ring itself or a pendant functional group participates. While specific examples for this compound are not available, the general principle involves using the azetidine as a constrained scaffold to control the stereochemistry of subsequent ring-forming reactions.

Applications in Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis aims to create collections of structurally diverse small molecules for high-throughput screening. 3-Substituted azetidines are attractive scaffolds for DOS libraries due to their rigid core and the ability to introduce diversity at multiple points. A hypothetical DOS library based on this compound could be generated by varying substituents on the azetidine nitrogen and by functionalizing the cycloheptyl ring. This would allow for the systematic exploration of the chemical space around this core structure.

Role in Generating Three-Dimensional Chemical Space

The non-planar, strained nature of the azetidine ring makes it an excellent scaffold for generating molecules with a high degree of three-dimensionality. This is a desirable feature in drug discovery, as it can lead to improved selectivity and pharmacokinetic properties. The presence of a bulky and flexible cycloheptyl group in this compound would further enhance the three-dimensional character of its derivatives, allowing for the exploration of larger regions of chemical space.

Precursor to Peptidomimetics and Non-Natural Amino Acid Derivatives

Azetidine-containing amino acids are valuable building blocks for the synthesis of peptidomimetics and non-natural peptides. nih.gov The constrained azetidine ring can induce specific conformations in peptide backbones, leading to compounds with enhanced stability and biological activity. This compound could potentially be converted into a non-natural amino acid by introducing a carboxylic acid group. This resulting amino acid could then be incorporated into peptide chains to create novel peptidomimetics with unique structural and functional properties. Azetidine carboxylic acids are recognized as important scaffolds for obtaining various biologically active heterocyclic compounds and peptides. nih.gov

Future Directions and Emerging Research Avenues for Azetidine Chemistry

Development of Greener and Sustainable Synthetic Routes for Azetidines

The imperative for environmentally benign chemical processes has spurred significant research into greener synthetic methodologies for constructing the azetidine (B1206935) ring. Traditional methods often rely on harsh reagents and generate considerable waste. Modern approaches seek to minimize environmental impact through atom economy, the use of renewable feedstocks, and the reduction of hazardous substances.

Key areas of development in sustainable azetidine synthesis include:

Catalytic Cyclizations: The use of transition metal or organocatalysts to promote intramolecular cyclizations of suitable precursors is a cornerstone of green azetidine synthesis. For instance, lanthanoid(III) triflates have been shown to catalyze the intramolecular aminolysis of epoxy amines, providing a regioselective route to azetidines under mild conditions. nih.gov

Photochemical Methods: Light-mediated reactions offer a powerful tool for forging C-C and C-N bonds. The aza-Yang photocyclization, for example, can be employed to construct azetidinol (B8437883) scaffolds from phenacyl amines, often with high diastereoselectivity. nih.gov

Flow Chemistry Applications: Continuous flow reactors can enhance the safety and efficiency of hazardous reactions, improve heat and mass transfer, and allow for the telescoping of reaction sequences, thereby reducing waste from intermediate purifications.

A comparative overview of traditional versus emerging greener synthetic strategies for a hypothetical synthesis of 3-(Cycloheptylmethyl)azetidine is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for 3-Substituted Azetidines

| Feature | Traditional Approach (e.g., from 1,3-dihalides) | Greener Approach (e.g., Catalytic Cyclization) |

|---|---|---|

| Starting Materials | Often derived from petroleum feedstocks | Potentially derivable from bio-based precursors |

| Reagents | Stoichiometric amounts of strong bases or reducing agents | Catalytic quantities of metal or organic catalysts |

| Solvents | Often chlorinated or polar aprotic solvents | Greener solvents (e.g., water, ethanol, ionic liquids) |

| Byproducts | Significant salt waste | Minimal byproducts, higher atom economy |

| Energy Input | Often requires high temperatures for extended periods | Can often be performed at lower temperatures |

Exploration of Unconventional Reactivity Modes for Strained Azetidine Systems

The inherent ring strain of azetidines (approximately 26 kcal/mol) is a double-edged sword. While it contributes to their unique three-dimensional structure, it also renders them susceptible to ring-opening reactions. Harnessing this reactivity in a controlled manner is a major frontier in modern organic synthesis.

Emerging research focuses on leveraging the strain of the azetidine ring to drive novel transformations:

Ring-Opening Functionalization: The selective cleavage of C-N or C-C bonds in the azetidine ring can provide access to complex linear amines that would be difficult to synthesize otherwise. This can be triggered by various reagents, including nucleophiles, electrophiles, and transition metal catalysts.

Ring Expansions and Rearrangements: Azetidines can serve as precursors to larger heterocyclic systems, such as pyrrolidines and piperidines, through controlled ring expansion reactions. These transformations can introduce significant molecular complexity in a single step.

Strain-Release Driven Cross-Coupling Reactions: The relief of ring strain can be a thermodynamic driving force for cross-coupling reactions, enabling the formation of new C-C or C-heteroatom bonds at the azetidine core.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of azetidine synthesis with automated platforms and flow chemistry represents a significant leap forward in the rapid discovery and optimization of novel bioactive molecules. These technologies offer unprecedented control over reaction parameters, enhance reproducibility, and enable high-throughput screening of reaction conditions.

Automated Synthesis: Robotic systems can perform multi-step syntheses of azetidine libraries with minimal human intervention. This allows for the rapid generation of analogues of a lead compound, such as this compound, for structure-activity relationship (SAR) studies.

Flow Chemistry: As mentioned, continuous flow processing can improve the safety and scalability of azetidine synthesis. For example, reactions involving unstable intermediates or hazardous reagents can be performed more safely in the small, well-controlled environment of a flow reactor. The precise control over residence time and temperature can also lead to improved yields and selectivities.

Table 2: Advantages of Flow Chemistry in Azetidine Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety | Handling of large volumes of hazardous materials | Small reaction volumes, better heat dissipation |

| Scalability | Often requires re-optimization for larger scales | Scaled by running the reactor for longer times |

| Control | Less precise control over temperature and mixing | Precise control over reaction parameters |

| Reproducibility | Can be variable between batches | High reproducibility |

Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring of Azetidine Reactions

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of chemical reactions are becoming increasingly important in the study of azetidine chemistry.

In-Situ NMR and IR Spectroscopy: These techniques allow researchers to observe the formation of intermediates and products in real-time, providing valuable mechanistic insights. For example, monitoring the progress of an azetidine-forming cyclization by in-situ NMR can help to identify reaction bottlenecks and optimize conditions.

Mass Spectrometry-Based Techniques: Techniques such as ReactIR and Probes for Online Mass Spectrometry (POMS) can provide detailed kinetic data and help to elucidate complex reaction networks.

The application of these techniques can provide a wealth of data that is essential for understanding the intricate details of azetidine formation and reactivity.

Continued Advancements in Computational Modeling for Predictive Azetidine Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic planning. In the context of azetidine chemistry, computational modeling can be used to:

Predict Reactivity and Selectivity: Quantum mechanical calculations can be used to model reaction pathways and predict the stereochemical outcome of reactions involving azetidines. This can help to guide the design of new synthetic routes and catalysts.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of complex reactions, complementing experimental data from in-situ monitoring techniques.

Design Novel Azetidine Scaffolds: Molecular modeling can be used to design novel azetidine derivatives with specific three-dimensional shapes and properties, tailored for interaction with biological targets.

By providing a predictive framework, computational chemistry can significantly accelerate the discovery and development of new azetidine-based molecules with desired functions.

Q & A

Q. What are the common synthetic routes for 3-(Cycloheptylmethyl)azetidine, and how are reaction conditions optimized?

The synthesis of azetidine derivatives typically involves cycloaddition, nucleophilic substitution, or reductive amination. For this compound, a plausible route is the alkylation of azetidine with cycloheptylmethyl halides under basic conditions (e.g., NaH in DMF). Optimization includes varying solvents (e.g., THF vs. DMF), temperature (0–80°C), and stoichiometry to maximize yield. Characterization via H/C NMR and mass spectrometry confirms structural integrity, as demonstrated for similar compounds like 3-(3-Chlorophenoxy)azetidine .

Q. How is this compound characterized to ensure purity and structural accuracy?

Key techniques include:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., azetidine ring protons at δ 2.5–4.0 ppm), while C NMR confirms carbon backbone.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion for CHN).

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection.

Cross-referencing with databases like PubChem ensures alignment with known azetidine derivatives .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Azetidines are prone to oxidation and hydrolysis. Stability studies recommend:

- Storage under inert gas (N/Ar) at −20°C in anhydrous solvents (e.g., acetonitrile).

- Regular purity checks via TLC or HPLC to detect degradation products (e.g., cycloheptanecarboxaldehyde from ring-opening).

- Avoidance of protic solvents or acidic/basic conditions during handling .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2 factorial design evaluates critical variables (e.g., temperature, catalyst loading, solvent polarity). For example:

- Factors : Temperature (40°C vs. 80°C), base (KCO vs. EtN), solvent (THF vs. DMF).

- Response Variables : Yield, purity, reaction time.

Statistical analysis (ANOVA) identifies significant interactions. A case study on 3-(4-Chloro-3-(trifluoromethyl)phenoxy)azetidine showed DMF and 80°C increased yield by 30% compared to THF .

Q. What computational strategies predict the biological activity of this compound?

- Molecular Docking : Simulate interactions with target proteins (e.g., GPCRs or enzymes) using software like AutoDock. Compare binding affinities with known ligands.

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs like 3-[(5-Chloro-2-thienyl)methyl]azetidine.

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Studies on sulfonylated azetidines demonstrated improved pharmacokinetic predictions .

Q. How should researchers resolve contradictions in reported biological activity data for azetidine derivatives?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Standardized Protocols : Replicate assays in multiple models (e.g., HEK293 vs. CHO cells).

- Metabolite Profiling : Use LC-MS to rule out interference from degradation products.

- Meta-Analysis : Pool data from PubChem and CAS to identify trends. For example, discrepancies in 3-(3-Chlorophenoxy)azetidine’s IC values were attributed to assay sensitivity thresholds .

Q. What methodologies validate the regioselectivity of this compound derivatives in substitution reactions?

- Isotopic Labeling : Track substituent positions using C-labeled reactants.

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as applied to 1-((3-Chloro-2-methylphenyl)sulfonyl)azetidine derivatives.

- Kinetic Studies : Compare reaction rates under varying conditions to infer mechanistic pathways (e.g., SN1 vs. SN2) .

Q. How can in vitro models assess the pharmacokinetic properties of this compound?

- Caco-2 Permeability Assays : Predict intestinal absorption using monolayer integrity (TEER measurements).

- Microsomal Stability Tests : Incubate with liver microsomes to measure metabolic half-life (t).

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify free fraction. Data from azetidine-3-carboxylic acid analogs suggest moderate plasma binding (~70%) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in azetidine bioactivity studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC and Hill coefficients.

- Bootstrap Resampling : Estimate confidence intervals for parameters.

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points. A study on 3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine reported a Hill coefficient of 1.2 ± 0.1, indicating positive cooperativity .

Q. How do researchers design multi-step syntheses for azetidine derivatives while minimizing side reactions?

- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines).

- Flow Chemistry : Enhance control over exothermic reactions (e.g., azetidine ring formation).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates. For example, a telescoped synthesis of this compound reduced byproducts by 40% compared to batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.